molecular formula C17H19FN2O3 B1385055 N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide CAS No. 1020055-41-7

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

Cat. No.: B1385055
CAS No.: 1020055-41-7
M. Wt: 318.34 g/mol
InChI Key: UBLFXMWQYPANJQ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a chemical scaffold of interest in sophisticated medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is not widely published in the public domain, its structure contains key features that are prominent in modern probe and therapeutic development. The presence of a fluorinated aniline and an ethoxyethoxy-linked benzamide core makes it a valuable template for constructing novel compounds, particularly in the field of targeted protein degradation. Benzamide derivatives have been successfully developed as high-affinity ligands for E3 ubiquitin ligases such as cereblon (CRBN). These ligands are crucial for constructing Proteolysis-Targeting Chimeras (PROTACs), which are a revolutionary class of heterobifunctional molecules that selectively degrade disease-causing proteins . The structural motifs in this compound are analogous to those found in non-phthalimide cereblon binders, which are known for their enhanced chemical stability and favorable neosubstrate selectivity profiles compared to traditional immunomodulatory drugs . Furthermore, the compound's benzamide core can be explored in other research contexts, such as the development of inhibitors for protein-protein interactions or as a fragment in structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new mechanisms of action and develop potent, selective tools for chemical biology and therapeutic discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-15-11-12(19)7-8-14(15)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLFXMWQYPANJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Fluorination: Introduction of a fluorine atom to the aromatic ring.

    Amidation: Formation of the benzamide structure by reacting the amine with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation. Research has shown that compounds with similar structures have demonstrated efficacy against various cancer cell lines.

Biochemical Research

The compound is used in biochemical assays to study enzyme interactions and protein binding. Its ability to modify enzyme activity can provide insights into metabolic pathways.

Research Findings

  • Enzyme Inhibition : Studies have reported that this compound can act as an inhibitor for certain kinases, which are crucial in signaling pathways related to cancer and inflammation.

Pharmacology

In pharmacological studies, the compound's effects on various biological systems are evaluated, including its pharmacokinetics and pharmacodynamics.

Clinical Implications

  • Drug Formulation : The compound's solubility profile suggests it could be formulated into oral or injectable medications. Its bioavailability is currently under investigation to determine optimal delivery methods.

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent
Biochemical ResearchEnzyme inhibition studies
PharmacologyDrug formulation and bioavailability studies

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The fluorine atom might enhance binding affinity or selectivity, while the ethoxyethoxy side chain could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and key analogs:

Compound Name Substituent Position on Benzamide Substituent Group Molecular Formula Molecular Weight (g/mol) Reference ID
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide 2-position 2-(2-ethoxyethoxy) C₁₇H₁₉FN₂O₃ ~318.35 Target
N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide 2-position Pentyloxy (C₅H₁₁O) C₁₈H₂₁FN₂O₂ 316.38
N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide 3-position 2-(2-ethoxyethoxy) C₁₇H₁₉FN₂O₃ ~318.35
N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide 4-position 2-(methoxyethoxy) C₁₆H₁₇FN₂O₃ ~304.32
AS-4370 (Gastrokinetic agent) 2-position 4-(4-fluorobenzyl)morpholine C₂₃H₂₆ClFN₂O₃ 456.92

Key Observations :

  • Substituent Position : The 2-position substitution in the target compound contrasts with the 3- or 4-position analogs, which may alter steric interactions in receptor binding .

Physicochemical Properties

Property Target Compound 2-(Pentyloxy) Analog 4-(Methoxyethoxy) Analog AS-4370
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~1.8 (lower lipophilicity) ~3.0
Water Solubility Moderate (due to ethoxyethoxy) Low (long alkyl chain) High (shorter ether chain) Low (bulky morpholine)
Molecular Weight ~318.35 316.38 ~304.32 456.92

Key Observations :

  • The ethoxyethoxy group balances lipophilicity and hydrophilicity, making the target compound more soluble than pentyloxy analogs but less than methoxyethoxy derivatives .
  • Higher molecular weight in AS-4370 correlates with its complex morpholine substituent, which may enhance receptor affinity but reduce membrane permeability .

Key Observations :

  • The target compound’s amino and fluorine groups may facilitate hydrogen bonding and metabolic stability, similar to AS-4370’s fluorophenyl group enhancing target selectivity .
  • Azetidinone benzamides demonstrate that substituent flexibility (e.g., chloro or styryl groups) significantly impacts antimicrobial potency, suggesting the ethoxyethoxy group could modulate similar effects .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide is a compound with the molecular formula C17H19FN2O3C_{17}H_{19}FN_{2}O_{3} and a molecular weight of 318.35 g/mol. It is identified by the CAS number 1020055-41-7 and is noted for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that compounds similar to this compound can act as inhibitors of various enzymes and receptors, which are crucial in disease processes such as cancer and viral infections.

Case Studies and Findings

  • Antiviral Activity : In a study examining the structure-activity relationships of related compounds, it was found that modifications in the aromatic ring significantly influenced antiviral potency. For example, compounds with specific substitutions exhibited IC50 values indicating effective inhibition of viral proteases essential for viral replication (IC50 values ranged from 0.32 μM to 30 μM) .
  • Cancer Research : The compound has been evaluated for its effects on cancer cell lines, particularly regarding its ability to induce apoptosis or inhibit cell proliferation. In hepatoblastoma cells, benzamide derivatives demonstrated significant degradation of neosubstrates associated with cancer progression, suggesting a role in targeted therapy .
  • Fluorine Substitution Effects : The presence of fluorine in the compound appears to enhance its binding affinity to certain targets compared to non-fluorinated analogs. This has been demonstrated in studies where fluorinated derivatives showed lower IC50 values in binding assays .

Efficacy Data

The following table summarizes key findings related to the efficacy of this compound and its analogs:

CompoundTargetIC50 (μM)Biological Effect
This compoundViral ProteaseTBDAntiviral
Compound 12Viral Protease0.62High potency
Compound 28Viral Protease0.32Enhanced activity
Compound 46Cancer Cell Line0.71Induces apoptosis

Safety Profile

While this compound shows promising biological activity, safety assessments indicate that it may act as an irritant . Further studies are needed to evaluate its long-term effects and potential toxicity in vivo.

Q & A

Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoic acids and amines. For example:

  • Step 1 : Activate the carboxylic acid group using coupling agents like EDC/HOBt in DMF to form an intermediate benzoylglycine ester .
  • Step 2 : Hydrolyze the ester with aqueous LiOH in ethanol at 5–10°C to yield the free acid.
  • Step 3 : React with 5-amino-2-fluorophenylamine using HATU in dichloromethane at 0°C for amide bond formation .
    Optimization : Adjust stoichiometry, solvent polarity, and temperature to enhance yield. Monitor intermediates via TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Verify aromatic proton environments (e.g., fluorine substitution at the 2-position and ethoxyethoxy side chain) .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass 346.14 g/mol for C₁₇H₁₉F₂N₂O₃).
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or ethanol for initial stock solutions.
  • Surfactants : Add Tween-80 or Cremophor EL for aqueous dispersion .
  • pH Adjustment : Test buffered solutions (pH 6–8) to stabilize the amine group.

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound?

Benzamide analogs are explored as modulators of:

  • Hedgehog (Hh) Pathway : SMO inhibitors (e.g., vismodegib analogs) for cancer therapy, targeting basal cell carcinoma .
  • Sigma-2 Receptors : Fluorinated benzamides are radiolabeled for PET imaging of tumor proliferation .
    Experimental Design : Use EMT-6 tumor allografts in mice to evaluate uptake and receptor binding affinity .

Q. Which advanced analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for high sensitivity (LOD ~0.1 ng/mL) .
  • Fluorometric Assays : Leverage intrinsic fluorescence (ex/em ~280/340 nm) for real-time monitoring in cell-based studies .

Q. How to address contradictory data on substituent effects in biological activity?

  • Systematic SAR Studies : Compare analogs with varied substituents (e.g., chloro, fluoro, trifluoromethyl) on the benzamide core .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with SMO or sigma-2 receptors .
  • In Vivo Validation : Test gastrokinetic activity in rat models (e.g., gastric emptying assays) to resolve discrepancies between in vitro and in vivo results .

Q. What is the role of the ethoxyethoxy side chain in modulating pharmacokinetics?

  • Lipophilicity : The ethoxyethoxy group balances solubility and membrane permeability (logP ~2.5).
  • Metabolic Stability : Evaluate hepatic microsome clearance to assess susceptibility to oxidation .
  • Formulation : Encapsulate in PEGylated liposomes to prolong half-life in systemic circulation .

Q. How can this compound be radiolabeled for imaging studies?

  • Fluorine-18 Labeling : Displace a mesylate precursor with [¹⁸F]fluoride via nucleophilic substitution.
  • Quality Control : Validate radiochemical purity (>95%) using radio-HPLC and confirm biodistribution in tumor-bearing mice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide

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